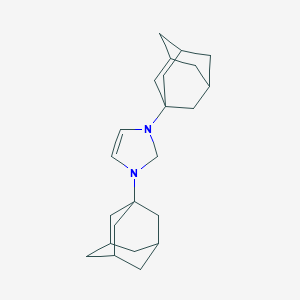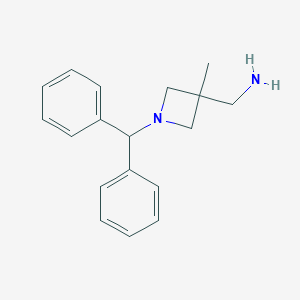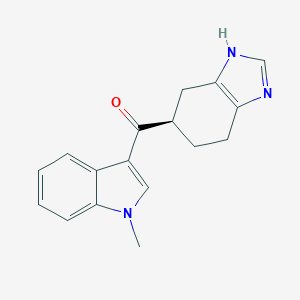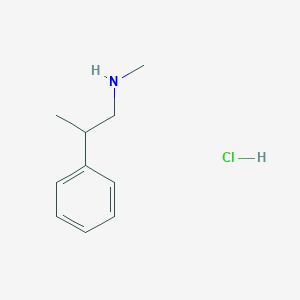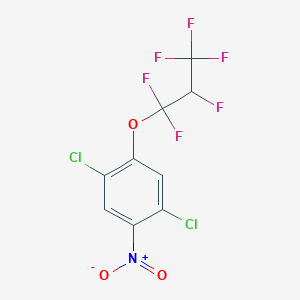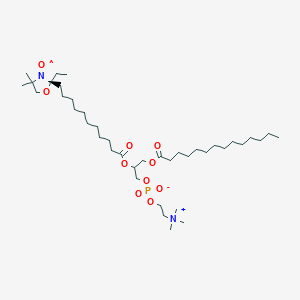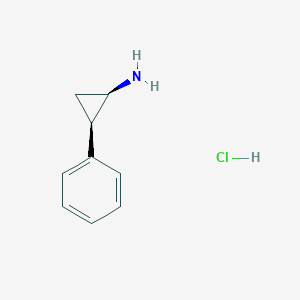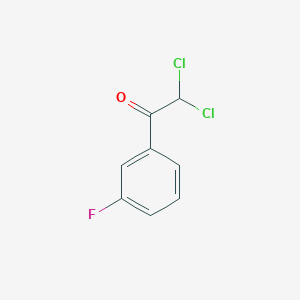
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one, also known as DCFE or 3'-fluoro-2',2'-dichloroacetophenone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one is not fully understood. However, studies have suggested that 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one may act as a reactive oxygen species (ROS) scavenger, reducing oxidative stress and inflammation. Additionally, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Studies have shown that 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has various biochemical and physiological effects. In vitro studies have demonstrated that 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In animal studies, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-oneE has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one also has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one. One potential direction is to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as a marker for atmospheric pollution, particularly in urban areas. Additionally, further studies are needed to fully understand the mechanism of action of 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one and its potential applications in various fields.
In conclusion, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. While further studies are needed to fully understand its mechanism of action and potential applications, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has demonstrated promising results in various studies and holds potential for future research.
Synthesemethoden
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-oneE can be synthesized via a multi-step process, involving the reaction of 3-fluorobenzoyl chloride with magnesium in dry ether, followed by the addition of 1,1,2,2-tetrachloroethane and subsequent heating. The resulting product is then purified using column chromatography to obtain 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-oneE has been studied for its potential applications in various fields, including medicinal chemistry, material sciences, and environmental science. In medicinal chemistry, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has been investigated for its potential as an anti-inflammatory and anti-cancer agent. In material sciences, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has been used as a starting material for the synthesis of various organic compounds, including chiral ligands and fluorescent dyes. In environmental science, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has been studied for its potential as a marker for atmospheric pollution.
Eigenschaften
CAS-Nummer |
127728-55-6 |
|---|---|
Produktname |
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one |
Molekularformel |
C8H5Cl2FO |
Molekulargewicht |
207.03 g/mol |
IUPAC-Name |
2,2-dichloro-1-(3-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2FO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H |
InChI-Schlüssel |
BEJZYEWWHZJNEX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)C(Cl)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C(=O)C(Cl)Cl |
Synonyme |
Ethanone, 2,2-dichloro-1-(3-fluorophenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



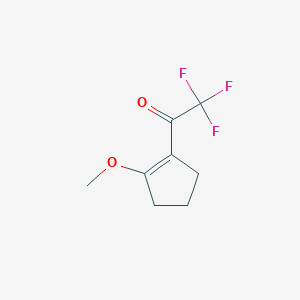
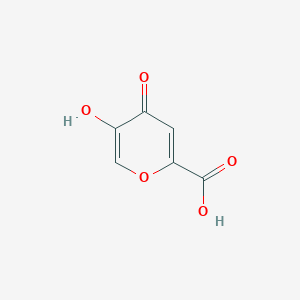
![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)
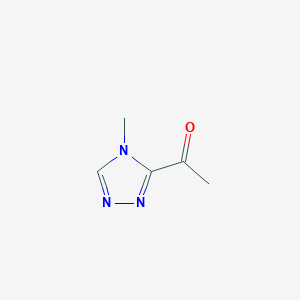
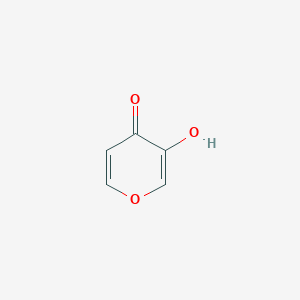
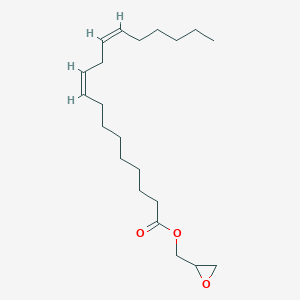
![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)
